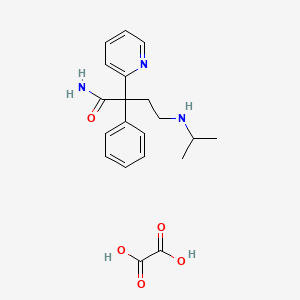

Desisopropyl Disopyramide Oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Comprehensive Analysis of Desisopropyl Disopyramide Oxalate Applications

Desisopropyl Disopyramide Oxalate is a metabolite of Disopyramide, a drug primarily used for the treatment of certain types of cardiac arrhythmias. The scientific research applications of Desisopropyl Disopyramide Oxalate are diverse and span across various fields of study. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Cardiovascular Research: Desisopropyl Disopyramide Oxalate is utilized in cardiovascular research due to its parent compound’s antiarrhythmic properties. Studies focus on its efficacy in treating ventricular ectopic systoles and in the prophylaxis of ventricular tachycardia and fibrillation . Researchers also investigate its pharmacokinetics and potential side effects, such as anticholinergic symptoms and cardiovascular problems .

Proteomics: In proteomics, Desisopropyl Disopyramide Oxalate is used to study protein interactions and functions. Its role in the modulation of ion channels, particularly in cardiac tissue, provides insights into the molecular mechanisms underlying arrhythmias and other cardiac disorders .

Pharmacokinetics: The metabolite is significant in pharmacokinetic research, where its absorption, distribution, metabolism, and excretion (ADME) are studied. Understanding the metabolic pathways of Disopyramide and its metabolites can lead to improved dosing regimens and reduced side effects .

Toxicology: Toxicological studies involve examining the safety profile of Desisopropyl Disopyramide Oxalate. Research in this area aims to identify any potential toxic effects and establish safe exposure levels .

Biotechnology: Desisopropyl Disopyramide Oxalate has applications in biotechnology, particularly in the development of biosensors and bioassays that can detect the presence of the compound or its parent drug. These tools are essential for monitoring therapeutic drug levels in patients .

Medical Treatment of Hyperoxalurias: Although not directly related to Desisopropyl Disopyramide Oxalate, its association with oxalate metabolism makes it relevant in the study of hyperoxalurias. These are conditions characterized by excessive urinary excretion of oxalate, and research into oxalate-degrading enzymes may benefit from understanding the compound’s interaction with oxalate .

Mechanism of Action

Mode of Action

Desisopropyl Disopyramide Oxalate, like Disopyramide, is believed to inhibit the fast sodium channels . This inhibition interferes with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It also has a depressant action on the heart .

Biochemical Pathways

It is known that disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .

Pharmacokinetics

Disopyramide is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged . The elimination half-life varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction . There exists an extremely variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration . The unbound (free) fraction increases with increasing drug concentration, making the interpretation of total disopyramide concentrations very difficult .

Result of Action

The result of the action of Desisopropyl Disopyramide Oxalate is likely similar to that of Disopyramide. At therapeutic plasma levels, Disopyramide shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . Little effect has been shown on AV-nodal and His-Purkinje conduction times or QRS duration . Prolongation of conduction in accessory pathways occurs .

Action Environment

It is known that the pharmacokinetics and pharmacodynamics of disopyramide can be influenced by factors such as renal function, liver function, and drug-drug interactions

properties

IUPAC Name |

oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVCIBBRKTYOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661891 |

Source

|

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desisopropyl Disopyramide Oxalate | |

CAS RN |

1216619-15-6 |

Source

|

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)